1-(2-Amino-5-ethoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-5-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2. It is a crystalline solid with a molecular weight of 179.2 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-ethoxyphenyl)ethan-1-one typically involves the reaction of 2-amino-5-ethoxybenzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-ethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
1-(2-Amino-5-ethoxyphenyl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(2-Amino-5-ethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-5-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Amino-4-ethoxyphenyl)ethan-1-one: Similar structure but with the ethoxy group in a different position.
1-(2-Amino-5-ethoxyphenyl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(2-amino-5-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H13NO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3,11H2,1-2H3 |
InChI Key |
RKXKZFPFDJXXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)C |
Origin of Product |
United States |
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